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Abstract
JMV 449 is a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13).

As a neurotensin receptor agonist, it exhibits high affinity for the neurotensin receptor 1

(NTSR1). In vivo studies have demonstrated its significant and long-lasting effects, including

analgesia, hypothermia, neuroprotection, and appetite suppression. These properties make

JMV 449 a valuable tool for investigating the physiological roles of neurotensin signaling

pathways and for the preclinical assessment of potential therapeutic applications. This

document provides a detailed overview of in vivo experimental protocols for JMV 449,

supported by quantitative data and diagrams of the relevant signaling pathways and

experimental workflows.

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies involving JMV
449.

Table 1: Analgesic and Hypothermic Effects of Intracerebroventricular (i.c.v.) JMV 449 in Mice
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Parameter
JMV 449
Dose

Maximum
Effect

Time to
Maximum
Effect

Duration of
Effect

Reference

Analgesia

(Tail-Flick

Test)

Dose-

dependent

Data not

available

Data not

available
Long-lasting [1]

Hypothermia
Dose-

dependent

6-7°C

decrease
30 minutes 4-5 hours [2]

Note: Specific dose-response data for analgesia and hypothermia from Dubuc et al., 1992 were

not available in the reviewed literature.[1]

Table 2: Neuroprotective Effect of JMV 449 in a Mouse Model of Middle Cerebral Artery

Occlusion (MCAO)

Animal Model
JMV 449 Dose
(i.c.v.)

Primary
Outcome

Result Reference

Male C57BL/6

Mice
0.6 nmol

Infarct Volume

Reduction

Significant

reduction at 24h

and 14 days

post-ischemia

[2]

Table 3: Appetite Suppressant Effects of Intraperitoneal (i.p.) JMV 449 in Mice

Animal Model
JMV 449 Dose
(i.p.)

Primary
Outcome

Result Reference

Male C57BL/6

Mice
25 nmol/kg

Cumulative Food

Intake

Significant

inhibition of food

intake in

overnight-fasted

mice
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Note: Specific quantitative data on the reduction of food intake (e.g., in grams) were not

available in the reviewed literature.

Signaling Pathways and Experimental Workflows
JMV 449 Signaling Pathway
JMV 449 exerts its effects by binding to and activating the Neurotensin Receptor 1 (NTSR1), a

G protein-coupled receptor (GPCR).[3][4] This activation initiates a downstream signaling

cascade, primarily through Gαq/11 proteins, leading to the activation of Phospholipase C

(PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to

the various physiological responses observed with JMV 449 administration.[5]
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JMV 449 binding to NTSR1 activates intracellular signaling cascades.

Synergy with Incretin Signaling
JMV 449 has been shown to act synergistically with incretin hormones like glucagon-like

peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This synergy is
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particularly relevant in the context of glucose homeostasis and appetite regulation. Both GLP-1

and GIP also signal through GPCRs, leading to the activation of adenylyl cyclase and an

increase in intracellular cAMP. The convergence of the neurotensin and incretin signaling

pathways can lead to potentiated downstream effects.
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Convergent signaling of JMV 449 and incretins leads to synergistic effects.

Experimental Workflow for In Vivo Studies
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A general workflow for conducting in vivo studies with JMV 449 is outlined below. This workflow

can be adapted for specific experimental questions.

For i.c.v. Administration

Start

Animal Acclimatization
(e.g., C57BL/6 Mice)

Baseline Measurements
(e.g., Body Temp, Tail-Flick Latency, Food Intake)

Stereotaxic Surgery
(Cannula Implantation)

JMV 449 Administration
(i.c.v. or i.p.)

Post-Administration Monitoring
(Time-course measurements)

Data Analysis

End

Surgical Recovery
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Click to download full resolution via product page

General workflow for in vivo experiments with JMV 449.

Detailed Experimental Protocols
Assessment of Analgesic Effects (Tail-Flick Test)
Objective: To evaluate the dose-dependent analgesic effect of JMV 449 in mice.

Materials:

JMV 449

Sterile saline

Male C57BL/6 mice (8-10 weeks old)

Tail-flick analgesia meter

Animal restrainers

Microsyringes for i.c.v. injection

Procedure:

Animal Preparation: Acclimatize mice to the experimental room for at least 1 hour before

testing.

Baseline Latency: Gently place each mouse in a restrainer and position its tail on the tail-flick

apparatus. Determine the baseline tail-flick latency by applying a radiant heat source to the

tail and recording the time taken for the mouse to flick its tail. A cut-off time (e.g., 10-15

seconds) should be set to prevent tissue damage.

JMV 449 Administration (i.c.v.):

Anesthetize the mouse and place it in a stereotaxic frame.

Perform a small incision to expose the skull.
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Using a microsyringe, slowly inject the desired dose of JMV 449 (dissolved in sterile

saline) into the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are

approximately (from Bregma): AP -0.2 mm, ML ±1.0 mm, DV -2.0 to -2.5 mm. These

coordinates may need to be optimized for the specific age and strain of the mice.

Administer a vehicle control (sterile saline) to a separate group of animals.

Post-Injection Measurements: At various time points post-injection (e.g., 15, 30, 60, 90, 120

minutes), measure the tail-flick latency as described in step 2.

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each

animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) /

(cut-off time - baseline latency)] x 100.

Assessment of Hypothermic Effects
Objective: To measure the dose-dependent hypothermic effect of JMV 449 in mice.

Materials:

JMV 449

Sterile saline

Male C57BL/6 mice (8-10 weeks old)

Rectal thermometer or implantable telemetry device

Microsyringes for i.c.v. injection

Procedure:

Baseline Temperature: Measure the baseline core body temperature of each mouse.

JMV 449 Administration (i.c.v.): Administer JMV 449 or vehicle via intracerebroventricular

injection as described in the analgesia protocol.
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Post-Injection Measurements: Record the core body temperature at regular intervals (e.g.,

every 15-30 minutes) for up to 4-5 hours post-injection.

Data Analysis: Calculate the change in body temperature from baseline for each animal at

each time point.

Assessment of Neuroprotective Effects (MCAO Model)
Objective: To determine the neuroprotective efficacy of JMV 449 in a mouse model of focal

cerebral ischemia.

Materials:

JMV 449

Sterile saline

Male C57BL/6 mice

Surgical instruments for MCAO

Anesthesia

Brain slicing equipment

Staining reagents (e.g., 2,3,5-triphenyltetrazolium chloride - TTC)

Procedure:

Induction of MCAO:

Anesthetize the mouse.

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the

intraluminal filament method.

JMV 449 Administration (i.c.v.): Immediately after the onset of ischemia, administer 0.6 nmol

of JMV 449 or vehicle intracerebroventricularly.[2]
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Reperfusion (optional): For transient MCAO models, withdraw the filament after a defined

period (e.g., 60 minutes) to allow for reperfusion. For permanent MCAO, the filament

remains in place.

Assessment of Infarct Volume: At a predetermined time point (e.g., 24 hours or 14 days)

post-MCAO, euthanize the animals and harvest the brains.[2]

Slice the brain into coronal sections.

Stain the sections with TTC, which stains viable tissue red, leaving the infarcted tissue

white.

Quantify the infarct volume using image analysis software.

Data Analysis: Compare the infarct volumes between the JMV 449-treated and vehicle-

treated groups.

Assessment of Appetite Suppression
Objective: To evaluate the effect of JMV 449 on food intake in mice.

Materials:

JMV 449

Sterile saline

Male C57BL/6 mice

Standard chow

Metabolic cages or cages with food hoppers that allow for precise measurement of food

consumption.

Procedure:

Acclimatization: House mice individually in the experimental cages for several days to

acclimatize them to the environment.
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Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.

JMV 449 Administration (i.p.): At the beginning of the dark cycle, administer JMV 449 (25

nmol/kg) or vehicle via intraperitoneal injection.

Food Presentation and Measurement: Immediately after injection, provide a pre-weighed

amount of standard chow.

Cumulative Food Intake: Measure the amount of food consumed at regular intervals (e.g.,

30, 60, 120, 180 minutes) by weighing the remaining food.

Data Analysis: Calculate the cumulative food intake for each mouse at each time point and

compare the results between the JMV 449-treated and vehicle-treated groups.

Conclusion
JMV 449 is a versatile pharmacological tool for in vivo research into the neurotensin system.

The protocols outlined in this document provide a framework for investigating its analgesic,

hypothermic, neuroprotective, and appetite-suppressing effects. The provided data summaries

and diagrams offer a concise overview of its known activities and mechanisms of action.

Researchers and drug development professionals can utilize this information to design and

execute robust preclinical studies to further explore the therapeutic potential of targeting the

neurotensin system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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